molecular formula C8H12IN B3349617 1,3,5-Trimethyl-pyridinium iodide CAS No. 22739-24-8

1,3,5-Trimethyl-pyridinium iodide

Cat. No. B3349617
CAS RN: 22739-24-8
M. Wt: 249.09 g/mol
InChI Key: RZPSTCJKPQNEBU-UHFFFAOYSA-M
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Description

1,3,5-Trimethyl-pyridinium iodide is a chemical compound with the CAS number 22739-24-8 . It is a structurally diverse pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

This compound was synthesized, and the structure was investigated by X-ray crystallography . The synthesis of pyridinium salts has been a subject of interest in a wide range of research topics .


Molecular Structure Analysis

The compound crystallizes in the Orthorhombic crystal system in the space group Cmcm with cell parameters a = 8.9850(9), b = 15.767(2), c = 6.9940(6)Å, Z = 4, R1 = 0.0215 . The 1,3,5-trimethylpyridinium cation is on a crystallographic mirror plane, and another perpendicular mirror plane bisects the molecule .


Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics, including their synthetic routes and reactivity . The electrochemistry of pyridine derivatives has been a subject of interest, highlighting the research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives .

properties

IUPAC Name

1,3,5-trimethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.HI/c1-7-4-8(2)6-9(3)5-7;/h4-6H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPSTCJKPQNEBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501946
Record name 1,3,5-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22739-24-8
Record name 1,3,5-Trimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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